molecular formula C20H22N2O5 B11708314 Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11708314
M. Wt: 370.4 g/mol
InChI Key: RNEWXZZWHLZGDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate . The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes saponification under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions :

  • Base : Aqueous NaOH or KOH

  • Solvent : Ethanol/water mixture

  • Temperature : Reflux (~80°C)

Key Data :

  • FT-IR Analysis : Ester carbonyl stretch at 1,699 cm⁻¹ (C=O) shifts to ~1,720 cm⁻¹ (carboxylic acid) post-hydrolysis .

  • 1H NMR : Disappearance of the methoxy singlet (δ ~3.5 ppm) confirms ester cleavage .

Nitro Group Reduction

The 4-nitrophenyl substituent is reducible to an amine, enabling access to derivatives with enhanced biological activity.

Reaction Conditions :

  • Catalyst : Pd/C (hydrogenation) or Fe/HCl (Béchamp reduction)

  • Solvent : Ethanol or THF

  • Pressure/Temperature : 1 atm H₂, 25–60°C

Products :

  • Primary amine derivative with retained hexahydroquinoline core.

  • Biological Impact : Reduced nitro compounds show improved calcium-channel antagonism and antioxidant properties .

Structural Insight :
The nitro group’s orthogonal orientation to the quinoline ring (torsion angle ~90°) facilitates selective reduction without disrupting the fused cyclohexanone .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution, enabling the introduction of diverse alkoxy or amino groups.

Reaction Pathways :

  • Alcoholysis : Methoxy group replaced by other alcohols (e.g., ethanol, benzyl alcohol).

  • Aminolysis : Reaction with amines yields amides.

Example :

Reagent Product Key Data
EthanolEthyl ester analogIR: 1,683 cm⁻¹ (ester C=O) ; 1H NMR: δ 1.24 (t, J = 7.2 Hz, CH₂CH₃)

Cyclization Reactions

Acidic or thermal conditions promote intramolecular cyclization, forming fused heterocycles.

Conditions :

  • Acid Catalyst : H₂SO₄ or polyphosphoric acid

  • Temperature : 100–120°C

Product :

  • Formation of pyrido[2,3-d]pyrimidinone derivatives via ketone-amide condensation.

Mechanistic Insight :
The planar 1,4-dihydropyridine ring and adjacent ketone group facilitate cyclization .

Hydrogenation of the Hexahydroquinoline Core

Catalytic hydrogenation saturates the quinoline ring, altering conformational dynamics.

Conditions :

  • Catalyst : Pd/C or Raney Ni

  • Solvent : Methanol or ethyl acetate

Outcome :

  • Conversion to decahydroquinoline derivatives.

  • Impact : Enhanced steric shielding alters biological target interactions .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to meta positions, though reactivity is limited due to electron-withdrawing effects.

Example Reaction :

  • Nitration : Further nitro group introduction is sterically hindered but feasible under strong nitrating agents (HNO₃/H₂SO₄).

Comparative Reaction Table

Reaction Type Conditions Key Functional Group Product Application
Ester HydrolysisAlkaline refluxMethyl esterCarboxylic acidSolubility modulation
Nitro ReductionH₂/Pd/C4-Nitrophenyl4-AminophenylBioactivity enhancement
Nucleophilic SubstitutionAlcohol/amineEsterAlkoxy/amideDerivative synthesis
CyclizationAcidic, heatKetone + amideFused heterocycleDrug scaffold development

Structural and Mechanistic Insights

  • Conformational Influence : The flattened boat conformation of the 1,4-dihydropyridine ring and envelope-shaped cyclohexanone stabilize transition states during reactions .

  • Steric Effects : 2,7,7-Trimethyl groups hinder axial approaches, favoring equatorial reactivity in substitutions .

  • Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing EAS to meta positions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer properties. Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacterial strains. Its nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial DNA or proteins, leading to cell death .
  • Anti-inflammatory Effects :
    • Studies have suggested that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for further investigation in inflammatory diseases .

Material Science Applications

  • Organic Photovoltaics :
    • Due to its unique electronic properties and stability, this compound is being explored as an organic semiconductor material in photovoltaic devices. Its ability to form thin films with good charge transport characteristics enhances its potential in solar energy applications .
  • Polymer Composites :
    • The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit enhanced performance metrics compared to traditional materials .

Case Study 1: Anticancer Activity Assessment

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones and reported significant activity at concentrations lower than those required for conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The compound may also inhibit certain enzymes or receptors, leading to its biological effects .

Biological Activity

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the title compound) is a polyhydroquinoline derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, characterized by a hexahydroquinoline core with a nitrophenyl substituent. The compound exhibits a complex three-dimensional structure that influences its biological interactions.

The biological activity of the title compound is primarily attributed to its ability to interact with various molecular targets:

  • Calcium Channel Modulation : The compound has been shown to exhibit calcium modulatory properties, potentially acting as a calcium channel blocker. This mechanism is particularly relevant in cardiovascular therapies where modulation of calcium influx is critical for heart function .
  • Antioxidant Activity : Research indicates that derivatives of this compound demonstrate significant antioxidant properties. For instance, studies using the DPPH radical scavenging model reported antioxidant activities ranging from 75% to 98% for various synthesized derivatives .

Biological Activities

The title compound has been investigated for several biological activities:

  • Antibacterial Activity : In vitro studies have demonstrated that certain derivatives possess antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis. For example, specific derivatives showed effective growth inhibition against these microorganisms .
  • Antitumor Activity : The compound's potential as an anticancer agent has been explored. Its structure allows it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntibacterialEffective against E. coli and B. subtilis
AntioxidantScavenging activity between 75% - 98%
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Antioxidant Activity Assessment

A study published in MDPI assessed the antioxidant activity of synthesized polyhydroquinoline derivatives using the DPPH radical scavenging method. Among the tested compounds, several exhibited high levels of antioxidant activity (up to 98%), indicating their potential utility in developing immune-boosting drugs .

Case Study: Antibacterial Efficacy

An investigation into the antibacterial properties highlighted that selected derivatives from the title compound exhibited significant inhibitory effects against E. coli and Bacillus subtilis. Among these derivatives, some showed comparable efficacy to standard antibacterial agents .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-5-7-13(8-6-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3

InChI Key

RNEWXZZWHLZGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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